molecular formula C8H6BrNO2 B15249298 3-Bromo-2-formylbenzamide

3-Bromo-2-formylbenzamide

Cat. No.: B15249298
M. Wt: 228.04 g/mol
InChI Key: HRWXJBYRMDWLSE-UHFFFAOYSA-N
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Description

3-Bromo-2-formylbenzamide is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a formyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-formylbenzamide involves the bromination of 2-formylbenzamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-formylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Bromo-2-carboxybenzamide.

    Reduction: 3-Bromo-2-hydroxymethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-formylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-formylbenzamide is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-2-formylbenzamide

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12)

InChI Key

HRWXJBYRMDWLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(=O)N

Origin of Product

United States

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